4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide
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Overview
Description
4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Applications in Polymer Science
4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide and its derivatives have notable applications in polymer science. A derivative, incorporating triethylene glycol substituent into the p-aminobenzoic acid monomer structure, was polymerized to produce organo-soluble, shape-persistent oligo- and poly(p-benzamide)s. These polymers displayed good solubility and a high tendency for aggregation in various solvents, forming micrometer-sized rigid superstructures (Seyler & Kilbinger, 2009).
Antioxidant Activity
Amino-substituted benzamide derivatives, similar in structure to this compound, have been studied for their antioxidant properties. Their ability to act as powerful antioxidants by scavenging free radicals was highlighted, with a focus on understanding their electrochemical oxidation mechanisms. This research is crucial for comprehending the free radical scavenging activity of these antioxidants (Jovanović et al., 2020).
Luminescent Properties and Stimuli-Responsive Behavior
Compounds related to this compound, specifically pyridyl substituted benzamides, were explored for their luminescent properties and stimuli-responsive behavior. These compounds exhibited luminescence in both solution and solid states and formed nano-aggregates with enhanced emission. Additionally, they displayed mechanochromic properties and responded to multiple stimuli, underscoring their potential in material science applications (Srivastava et al., 2017).
Antibacterial Properties
A study synthesized a complex of 4-amino-N-[2 (diethylamino) ethyl] benzamide, structurally related to this compound, and examined its antibacterial activity. The complex was characterized through various methods, and its ground state electronic characteristics were analyzed using density functional theory (DFT). The formation of this complex is crucial for understanding the interactions between bioactive molecules and receptors, offering insights into the antibacterial properties of these compounds (Mostafa et al., 2023).
Safety and Hazards
Properties
IUPAC Name |
4-amino-N-(oxolan-2-ylmethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-10-5-3-9(4-6-10)12(15)14-8-11-2-1-7-16-11/h3-6,11H,1-2,7-8,13H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMDYLPJOGARCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342003 |
Source
|
Record name | 4-Amino-N-[(oxolan-2-yl)methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
361464-34-8 |
Source
|
Record name | 4-Amino-N-[(oxolan-2-yl)methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.